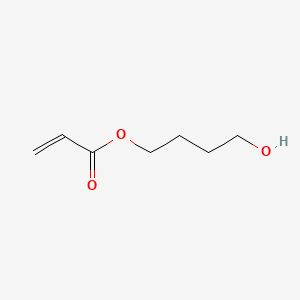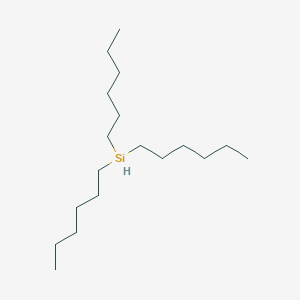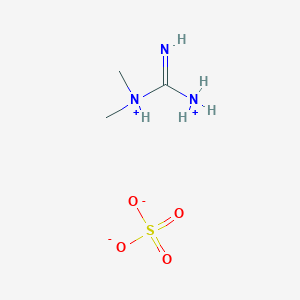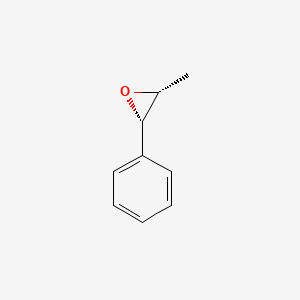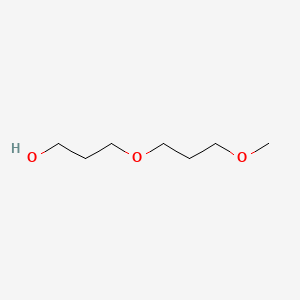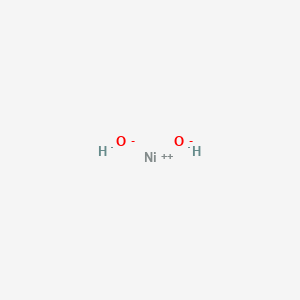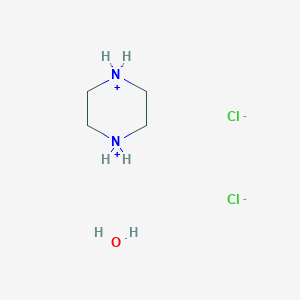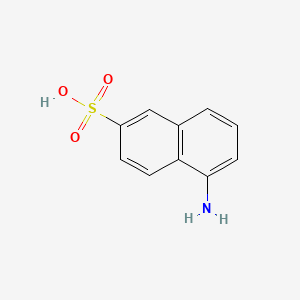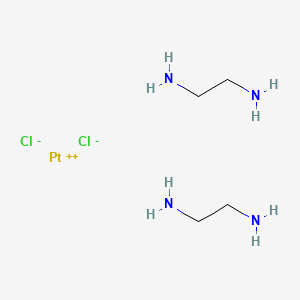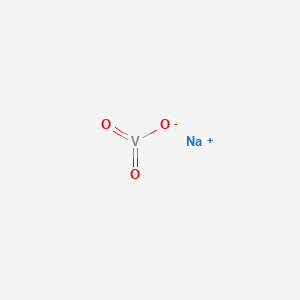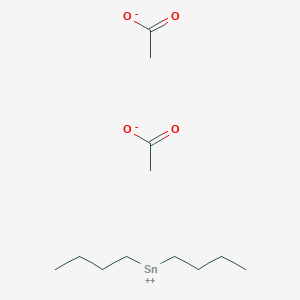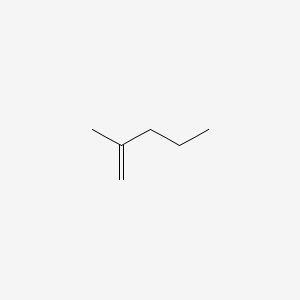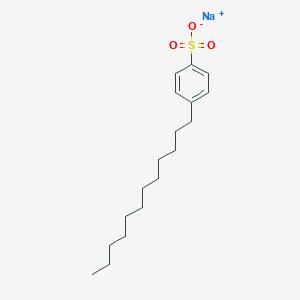
sodium;4-dodecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-dodecylbenzenesulfonate is an organic compound with the molecular formula C18H29NaO3S. It is a white or yellowish powder that is soluble in water. This compound is a type of anionic surfactant, which means it has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. It is widely used in various industries due to its excellent wetting, dispersion, decontamination, and antibacterial properties .
Preparation Methods
Sodium 4-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene. There are several methods for this process:
Sulfur Trioxide (SO3) Sulfonation Method: This method involves the reaction of dodecylbenzene with sulfur trioxide. The reaction is highly exothermic and occurs almost instantaneously.
Excessive Sulfuric Acid (H2SO4) Sulfonation Method: In this method, dodecylbenzene is reacted with an excess of sulfuric acid. The reaction generates water, which can dilute the sulfuric acid and slow down the reaction.
Chlorosulfonic Acid Sulfonation Method: Chlorosulfonic acid can also be used as a sulfonating agent.
Chemical Reactions Analysis
Sodium 4-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and chlorosulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 4-dodecylbenzenesulfonate has a wide range of scientific research applications:
Medicine: It is used in the formulation of certain pharmaceutical products due to its surfactant properties.
Industry: Sodium 4-dodecylbenzenesulfonate is widely used in the production of detergents, emulsifiers, and cleaning agents. .
Mechanism of Action
The mechanism of action of sodium 4-dodecylbenzenesulfonate involves its ability to reduce the surface tension of water, allowing it to act as a surfactant. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, leading to the formation of micelles. This property allows it to effectively disperse and emulsify oils and other hydrophobic substances .
Comparison with Similar Compounds
Sodium 4-dodecylbenzenesulfonate is part of a broader class of compounds known as alkylbenzene sulfonates. Similar compounds include:
Sodium dodecyl sulfate (SDS): Another widely used anionic surfactant with similar properties but lacks the benzene ring.
Linear alkylbenzene sulfonates (LAS): These compounds are similar in structure but have a linear alkyl chain instead of a branched one.
Sodium lauryl benzene sulfonate: Similar in structure but with a different alkyl chain length.
Sodium 4-dodecylbenzenesulfonate is unique due to its specific alkyl chain length and the presence of a benzene ring, which gives it distinct properties and applications .
Properties
IUPAC Name |
sodium;4-dodecylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJUUEHSAZXEEO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


